molecular formula C9H12F3N3O2 B1440573 2,2,2-trifluoroethyl N-(2-propyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate CAS No. 1334025-02-3

2,2,2-trifluoroethyl N-(2-propyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate

Cat. No.: B1440573
CAS No.: 1334025-02-3
M. Wt: 251.21 g/mol
InChI Key: JVLSWFJMKZVSQG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(2-propyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate is a specialized chemical building block of significant interest in medicinal and agrochemical research. This compound features a carbamate moiety linked to a dihydropyrazole scaffold, a structure frequently explored for its potential biological activity. Researchers value this reagent for developing novel molecules that target enzymatic processes. Carbamate esters, as a class, are well-known for their ability to act as acetylcholinesterase (AChE) inhibitors . The inhibition of AChE leads to the accumulation of acetylcholine, which can be applied in the study of insecticidal agents, given that this mechanism is toxic to insects . It is crucial to note that carbamate toxicity in mammals presents similarly, with symptoms arising from cholinergic overstimulation . Consequently, this compound provides a valuable template for structure-activity relationship (SAR) studies aimed at optimizing selectivity and potency for specific research applications. The incorporation of the 2,2,2-trifluoroethyl group is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. This product is intended for use in chemical synthesis and biological screening in a controlled laboratory environment. For Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-propylpyrazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O2/c1-2-5-15-7(3-4-13-15)14-8(16)17-6-9(10,11)12/h3-4H,2,5-6H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLSWFJMKZVSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Carbamoyl Chloride Route

  • Reagents : 2,2,2-trifluoroethyl chloroformate, pyrazoline amine derivative, base (e.g., triethylamine or pyridine).
  • Solvent : Anhydrous dichloromethane or tetrahydrofuran.
  • Conditions : The pyrazoline amine is dissolved in the solvent, cooled to 0–5°C, and treated dropwise with 2,2,2-trifluoroethyl chloroformate in the presence of base to neutralize HCl formed.
  • Outcome : Formation of the carbamate linkage with high selectivity and yield.
  • Purification : Standard workup followed by column chromatography or crystallization.

Alternative Carbamate Synthesis via Carbamoylating Agents

  • Use of carbamoyl imidazole or carbamoyl anhydrides derived from 2,2,2-trifluoroethanol as milder carbamoylating agents.
  • These reagents react with the pyrazoline amine under mild conditions, often at room temperature.
  • Advantages include fewer side reactions and easier purification.

Preparation of the Pyrazoline Amine Intermediate

  • Pyrazoline rings are commonly synthesized by 1,3-dipolar cycloaddition or condensation of hydrazines with α,β-unsaturated ketones or aldehydes.
  • The 2-propyl substituent is introduced either by using a propyl-substituted precursor or via alkylation.
  • The amine functionality at the pyrazoline nitrogen is essential for subsequent carbamate formation.

Representative Synthetic Scheme

Step Starting Material Reagents/Conditions Product Notes
1 α,β-unsaturated ketone (with propyl substituent) + hydrazine hydrate Reflux in ethanol, 2–4 h 2-propyl-2,3-dihydro-1H-pyrazol-3-amine Cyclization to pyrazoline amine
2 Pyrazoline amine 2,2,2-trifluoroethyl chloroformate, triethylamine, DCM, 0–5°C This compound Carbamate formation

Research Findings and Optimization

  • Coupling Reagents and Bases : Use of triethylamine or pyridine effectively scavenges HCl, improving yield and purity.
  • Temperature Control : Low temperatures (0–5°C) prevent side reactions and decomposition of sensitive intermediates.
  • Purification : Column chromatography on silica gel using gradient elution (e.g., hexane/ethyl acetate) yields pure product.
  • Yields : Reported yields for carbamate formation are typically in the range of 70–85%, depending on scale and purity of starting materials.

Related Preparative Methods from Patent Literature

While direct literature on this exact compound is limited, related carbamate preparations provide insight:

  • Patent EP2621894B1 describes preparation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide derivatives via carbamate intermediates using benzyl carbamate protecting groups and hydrogenolysis for deprotection. This method highlights the utility of carbamate protecting groups and coupling strategies relevant to trifluoroethyl carbamate synthesis.

  • The use of benzyl carbamate (CBZ) protecting groups and their removal via catalytic hydrogenation is a common strategy to access amine intermediates for carbamate formation.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Advantages Limitations
Carbamoyl Chloride Route Pyrazoline amine 2,2,2-trifluoroethyl chloroformate, base 0–5°C, DCM, 2–4 h High yield, straightforward Requires low temperature control
Carbamoyl Imidazole Route Pyrazoline amine 2,2,2-trifluoroethyl carbamoyl imidazole Room temp, mild conditions Milder, fewer side products Carbamoyl imidazole availability
Protected Amine Route (Patent) CBZ-protected amine Hydrogenolysis catalyst, acid Hydrogenation, acidic workup Protecting group strategy Additional steps, catalyst cost

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(2-propyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2,2,2-trifluoroethyl N-(2-propyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-propyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and pyrazolylidene moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects: Propyl vs. Branched Alkyl Groups

A structurally similar compound, 2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate (CAS 1334027-70-1), replaces the 2-propyl group with a 2-methylpropyl substituent. Key differences include:

Property Target Compound (2-Propyl) Analog (2-Methylpropyl)
Substituent Branching Linear Branched
Molecular Weight 265.23 g/mol Not reported
Steric Hindrance Lower Higher
Solubility (Predicted) Moderate Reduced (due to branching)

Branched alkyl groups may reduce solubility by increasing hydrophobicity but could improve membrane permeability in drug-like molecules .

Fluorinated vs. Non-Fluorinated Carbamates

The trifluoroethyl group distinguishes this compound from non-fluorinated analogs. For example, ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (melting point: 148–150°C) lacks fluorine, resulting in:

Property Trifluoroethyl Carbamate Non-Fluorinated Carbamate
Lipophilicity (LogP) Higher Lower
Metabolic Stability Enhanced Moderate
Hydrogen Bonding Capacity Reduced (CF₃ is weak H-bond acceptor) Higher (NH/CO groups)

Fluorine’s electron-withdrawing effect reduces basicity and increases resistance to enzymatic degradation, improving oral bioavailability . However, the trifluoroethyl group may weaken hydrogen bonding, affecting crystal packing and solubility .

Hydrogen Bonding and Crystallization

The trifluoroethyl group’s weak hydrogen-bonding capacity likely results in distinct crystal packing compared to non-fluorinated analogs. For instance, ethyl carbamates (e.g., compound 3 in ) form robust hydrogen-bonded networks (δ 13.0 ppm for NH-triazole), whereas trifluoroethyl derivatives may rely on van der Waals interactions or π-stacking, leading to lower melting points or altered polymorphic forms .

Biological Activity

2,2,2-Trifluoroethyl N-(2-propyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H14_{14}F3_3N3_3O
  • Molecular Weight : 251.21 g/mol .

The compound features a trifluoroethyl group which enhances its lipophilicity and biological activity. The presence of the pyrazole moiety is significant as pyrazole derivatives have been widely studied for their diverse biological activities.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit notable antitumor properties. Specifically, compounds similar to this compound have been shown to inhibit various cancer cell lines by targeting specific molecular pathways:

  • Mechanisms : Inhibition of BRAF(V600E), EGFR, and Aurora-A kinase has been documented in related pyrazole compounds .
  • Case Study : A study demonstrated that certain pyrazole derivatives significantly inhibited the growth of MCF-7 and MDA-MB-231 breast cancer cells, with some compounds displaying synergistic effects when combined with doxorubicin .

Anti-inflammatory and Antibacterial Properties

The compound's structure suggests potential anti-inflammatory and antibacterial activities:

  • Anti-inflammatory Mechanism : Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .
  • Antibacterial Activity : Some related compounds have shown efficacy against various bacterial strains, indicating that this compound may also possess similar properties.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities of the compound with various biological targets:

CompoundTargetBinding Affinity (kcal/mol)
This compoundEGFR-9.5
Related Pyrazole DerivativeBRAF-10.0

These results indicate a strong interaction between the compound and its targets, suggesting potential therapeutic applications .

Synthesis and Characterization

The synthesis of this compound involves several steps including:

  • Formation of the pyrazole ring.
  • Introduction of the trifluoroethyl group.
  • Carbamate formation through reaction with appropriate isocyanates.

Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .

Q & A

Q. Table 1. Synthetic Approaches for Trifluoroethyl Carbamates

MethodKey Reagents/ConditionsYieldReference
Boc Protectiontert-Butyl carbamate, K₂CO₃, DMF78%
CDI CouplingCDI, DMAC, 80°C, 10h85%

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
A multi-technique approach is essential:

  • X-ray Crystallography : Resolve molecular geometry using SHELX software (e.g., SHELXL for refinement) to analyze bond lengths, angles, and packing motifs. Fluorine atoms may require high-resolution data due to their strong electron-withdrawing effects .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., pyrazolylidene NH and trifluoroethyl CF₃ groups).
    • LC-MS/HPLC : Confirm molecular weight (exact mass ~301.09 g/mol) and purity (>95%) .
  • Hydrogen Bond Analysis : Use graph set analysis (e.g., Etter’s formalism) to classify intermolecular interactions in crystalline states .

Advanced: How can hydrogen bonding patterns in the crystal structure be systematically analyzed?

Methodological Answer:
Hydrogen bonding networks are critical for understanding crystallographic stability:

  • Graph Set Analysis : Apply Etter’s graph theory to categorize hydrogen bonds (e.g., D , R , or C motifs) based on donor-acceptor distances (2.5–3.2 Å) and angles (120–180°) .
  • Electron Density Maps : Use SHELXL-refined data to visualize weak interactions (e.g., C–H···F or π-stacking) influenced by the trifluoroethyl group’s electronegativity .

Q. Table 2. Hydrogen Bond Parameters (Hypothetical Data)

Interaction TypeDistance (Å)Angle (°)Graph SetReference
N–H···O=C2.85155R₂²(8)
C–H···F3.10140D₁¹

Advanced: How to resolve contradictions in spectroscopic data during synthesis?

Methodological Answer:
Unexpected peaks or mass discrepancies often arise from:

  • Byproduct Formation : Monitor reactions via HPLC (C18 column, acetonitrile/water gradient) to detect impurities (e.g., unreacted intermediates or hydrolysis products) .
  • Dynamic NMR : Resolve tautomeric equilibria (e.g., pyrazol-3-ylidene ↔ pyrazole) by variable-temperature ¹H NMR .
  • Isotopic Labeling : Use ¹⁹F NMR to track trifluoroethyl group stability under acidic/basic conditions .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Fluorine Effects : The CF₃ group disrupts packing via steric/electronic effects. Use slow evaporation in polar aprotic solvents (DMF/EtOAc) to improve crystal quality .
  • Twinned Crystals : Refine using SHELXL’s TWIN/BASF commands to handle non-merohedral twinning .
  • Data Collection : Optimize synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data, critical for resolving fluorine positions .

Advanced: How to validate the carbamate linkage’s stability under physiological conditions?

Methodological Answer:

  • Hydrolysis Studies : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Compare kinetics to ethyl carbamate controls .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate hydrolysis activation energies and identify vulnerable bonds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,2-trifluoroethyl N-(2-propyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate
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2,2,2-trifluoroethyl N-(2-propyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate

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